molecular formula C122H203N39O34 B612442 Camstatin CAS No. 1002295-95-5

Camstatin

Cat. No.: B612442
CAS No.: 1002295-95-5
M. Wt: 2760.19
InChI Key: CZNWNBOOELGGSY-QCJADNLESA-N
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Description

Camstatin is a selective peptide blocker of calmodulin, an important calcium-binding messenger protein. It is an analog of PEP-19 with enhanced binding to and antagonism of calmodulin. This compound is a functional 25-residue fragment of the IQ motif of PEP-19 that binds to calmodulin and inhibits neuronal nitric oxide synthase .

Mechanism of Action

Target of Action

Camstatin is a selective peptide blocker of calmodulin . Calmodulin is a multifunctional intermediate messenger protein that transduces calcium signals by binding calcium ions and then modifying its interactions with various target proteins.

Result of Action

This compound’s primary result of action is the inhibition of certain cellular processes mediated by calmodulin. This includes the inhibition of neuronal nitric oxide synthase . By blocking these processes, this compound can potentially modulate various physiological responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

Camstatin can be synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound involves large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography. The purified peptide is then lyophilized to obtain the final product. The process requires stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Camstatin primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions involving its amino acid residues.

Common Reagents and Conditions

    Peptide Bond Formation: Coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize methionine residues.

    Reduction: Reducing agents such as dithiothreitol can be used to reduce disulfide bonds.

Major Products Formed

The major products formed from these reactions include various peptide fragments and modified peptides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Camstatin has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    PEP-19: The parent compound from which Camstatin is derived.

    Neurogranin: Another calmodulin-binding protein with similar functions.

    Neuromodulin: A protein that also interacts with calmodulin and modulates calcium signaling.

Uniqueness of this compound

This compound is unique due to its enhanced binding affinity and antagonistic effects on calmodulin compared to its parent compound, PEP-19. This makes it a valuable tool for studying calmodulin interactions and developing potential therapeutic agents targeting calmodulin-related pathways .

Properties

IUPAC Name

(4S)-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C122H203N39O34/c1-12-63(4)95(159-102(177)69(10)143-117(192)94(62(2)3)158-101(176)68(9)139-99(174)66(7)141-104(179)77(38-27-55-136-121(132)133)150-111(186)82(44-49-92(168)169)155-119(194)96(70(11)163)160-113(188)83(45-50-93(170)171)153-116(191)87-40-29-57-161(87)120(195)64(5)127)118(193)154-79(41-46-88(128)164)105(180)142-67(8)100(175)145-80(42-47-89(129)165)112(187)157-84(58-71-30-15-13-16-31-71)114(189)151-78(39-28-56-137-122(134)135)108(183)148-76(37-22-26-54-126)109(184)156-85(59-72-32-17-14-18-33-72)115(190)152-81(43-48-90(130)166)110(185)149-75(36-21-25-53-125)107(182)147-74(35-20-24-52-124)106(181)146-73(34-19-23-51-123)103(178)140-65(6)98(173)138-60-91(167)144-86(61-162)97(131)172/h13-18,30-33,62-70,73-87,94-96,162-163H,12,19-29,34-61,123-127H2,1-11H3,(H2,128,164)(H2,129,165)(H2,130,166)(H2,131,172)(H,138,173)(H,139,174)(H,140,178)(H,141,179)(H,142,180)(H,143,192)(H,144,167)(H,145,175)(H,146,181)(H,147,182)(H,148,183)(H,149,185)(H,150,186)(H,151,189)(H,152,190)(H,153,191)(H,154,193)(H,155,194)(H,156,184)(H,157,187)(H,158,176)(H,159,177)(H,160,188)(H,168,169)(H,170,171)(H4,132,133,136)(H4,134,135,137)/t63-,64-,65-,66-,67-,68-,69-,70+,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,94-,95-,96-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNWNBOOELGGSY-QCJADNLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C3CCCN3C(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C122H203N39O34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2760.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does camstatin interact with its target and what are the downstream effects?

A: this compound exerts its effects by binding to calmodulin (CaM), a ubiquitous calcium-binding protein involved in numerous cellular processes [, , ]. By binding to CaM, this compound acts as an antagonist, inhibiting CaM's interaction with and activation of downstream targets. One such target is the plasma membrane Ca2+ ATPase (PMCA), a critical regulator of intracellular calcium levels []. By inhibiting PMCA, this compound effectively increases calcium extrusion from neurons []. This modulation of calcium dynamics has been shown to limit long-term potentiation (LTP) in hippocampal neurons, suggesting a potential role for this compound in regulating synaptic plasticity [].

Q2: What is known about the structure-activity relationship (SAR) of this compound?

A: While the exact structural characterization of this compound is not extensively detailed in the provided research, studies have explored the impact of modifications on its activity. Research suggests that the minimal active domain of PEP-19, from which this compound is derived, is crucial for its CaM antagonism []. Analogs with modifications to this domain have demonstrated altered binding affinities for CaM and varying potencies as neuronal nitric oxide synthase (nNOS) inhibitors, highlighting the importance of this region for this compound's biological activity [].

Q3: What evidence exists for this compound's in vitro and in vivo efficacy?

A: In vitro studies have shown that this compound effectively inhibits CaM-dependent enzyme activity, specifically targeting nNOS []. This inhibition was positively correlated with the binding affinity of this compound analogs for CaM []. In vivo studies focusing on the hippocampus have demonstrated that this compound can effectively block LTP in CA1 neurons, mimicking the naturally limited plasticity observed in CA2 neurons where PEP-19 is abundantly expressed []. This effect was linked to enhanced calcium extrusion, further supporting the proposed mechanism of action []. Furthermore, introducing this compound into CA1 neurons did not significantly impact baseline synaptic responses, suggesting a specific influence on plasticity mechanisms rather than general neuronal function [].

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